molecular formula C9H8ClF6NO3S2 B1667913 Begacestat CAS No. 769169-27-9

Begacestat

Cat. No.: B1667913
CAS No.: 769169-27-9
M. Wt: 391.7 g/mol
InChI Key: PSXOKXJMVRSARX-SCSAIBSYSA-N
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Mechanism of Action

Target of Action

Begacestat, also known as GSI-953, is a selective inhibitor of γ-secretase . γ-secretase is an enzyme that plays a crucial role in the production of amyloid β-peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

This compound acts by inhibiting the γ-secretase enzyme, thereby blocking the production of amyloid β-peptides . Specifically, it inhibits the cleavage of the amyloid precursor protein (APP) by γ-secretase . This inhibition is selective, with the compound demonstrating approximately 16-fold selectivity for the inhibition of APP cleavage over Notch processing .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the amyloidogenic pathway, which leads to the production of amyloid β-peptides from APP. By inhibiting γ-secretase, this compound prevents the cleavage of APP into amyloid β-peptides, thereby reducing their levels .

Pharmacokinetics

Preclinical data demonstrate that when dosed orally, this compound exhibits robust in vivo efficacy for lowering amyloid β-peptide levels in the brain, cerebrospinal fluid (csf), and plasma .

Result of Action

The primary molecular effect of this compound’s action is the reduction of amyloid β-peptide levels. This is achieved by inhibiting the γ-secretase-mediated cleavage of APP . At the cellular level, this results in a decrease in the accumulation of amyloid β-peptides, which are thought to contribute to the neuronal damage observed in Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

Begacestat plays a significant role in biochemical reactions. It is a gamma-secretase inhibitor that selectively inhibits the cleavage of amyloid precursor protein (APP) over Notch . This interaction with APP and Notch is crucial in the context of Alzheimer’s disease, as the accumulation of amyloid β-peptides in the central nervous system is thought to initiate the disease progression .

Cellular Effects

This compound has shown to have potent effects on various types of cells. In Alzheimer’s disease, it has demonstrated a potent Aβ lowering activity, with nanomolar potency, and in vitro selectivity against Notch processing . It has also shown to improve behavioral impairments, reduce neuroinflammatory cytokines, and decrease the protein concentration of p-tau and the amyloid precursor protein by increasing the activity of the brain-derived neurotrophic factor, decreasing the expression of NF-κB .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with gamma-secretase, an enzyme responsible for the cleavage of APP. By inhibiting this enzyme, this compound prevents the formation of amyloid β-peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to produce an approximately 88% reduction in CSF and plasma at 2−6 hour time points, and produced an approximately 60% reduction in brain levels at 6 hours . This indicates that the effects of this compound can be observed within a few hours of administration.

Dosage Effects in Animal Models

In animal models, a 30 mg/kg dose of this compound displayed a maximal reduction of Aβ 40/42 levels between 4 and 6 hours when studied in a 24-hour time course study in the brain . This suggests that the effects of this compound can vary with different dosages and can be observed within a few hours of administration.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully annotated yet . Given its role as a gamma-secretase inhibitor, it is likely to be involved in the metabolic pathways related to the processing of APP.

Preparation Methods

Begacestat is synthesized through a series of chemical reactions involving the formation of a thiophene sulfonamide structure. The synthetic route typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution reactions: The thiophene ring is then subjected to substitution reactions to introduce the desired functional groups at the C-2 and C-5 positions.

    Sulfonamide formation:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This includes the use of advanced techniques such as high-throughput screening and process optimization to ensure efficient production .

Chemical Reactions Analysis

Begacestat undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXOKXJMVRSARX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227710
Record name Begacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769169-27-9
Record name Begacestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769169279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Begacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Begacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3666C56BBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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